N-(4-Hydroxyphenyl)-1-isopropyladenosine

Description

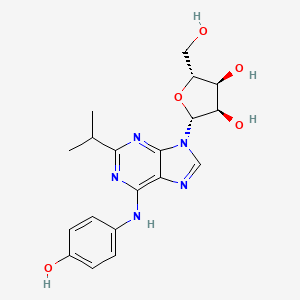

N-(4-Hydroxyphenyl)-1-isopropyladenosine is a synthetic adenosine derivative characterized by a 4-hydroxyphenyl group attached to the nitrogen atom of the adenine moiety and an isopropyl substituent at the 1-position of the ribose ring.

Properties

CAS No. |

84930-20-1 |

|---|---|

Molecular Formula |

C19H23N5O5 |

Molecular Weight |

401.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(4-hydroxyanilino)-2-propan-2-ylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C19H23N5O5/c1-9(2)16-22-17(21-10-3-5-11(26)6-4-10)13-18(23-16)24(8-20-13)19-15(28)14(27)12(7-25)29-19/h3-6,8-9,12,14-15,19,25-28H,7H2,1-2H3,(H,21,22,23)/t12-,14-,15-,19-/m1/s1 |

InChI Key |

HVNVJEQQXXZTMS-QEPJRFBGSA-N |

SMILES |

CC(C)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC4=CC=C(C=C4)O |

Isomeric SMILES |

CC(C)C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4=CC=C(C=C4)O |

Canonical SMILES |

CC(C)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC4=CC=C(C=C4)O |

Synonyms |

4-HPIA N-(4-hydroxyphenyl)-1-isopropyladenosine N-(para-hydroxyphenyl)-1-isopropyladenosine p-hydroxyphenylisopropyladenosine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on phenyl-substituted maleimide derivatives rather than adenosine analogs. However, insights from these studies can be extrapolated to infer structure-activity relationships (SARs) relevant to N-(4-Hydroxyphenyl)-1-isopropyladenosine. Below is a detailed comparison based on substituent effects, potency, and selectivity:

Substituent Effects on Enzyme Inhibition

The 2009 study synthesized phenyl-substituted maleimides with hydrophilic groups (e.g., hydroxy, alkoxy) and evaluated their inhibition of MGL and FAAH. Key findings include:

- N-(4-Hydroxyphenyl)maleimide (Compound 13) : Exhibited moderate MGL inhibition (IC₅₀ = 12.9 μM) and a selectivity factor of ~100–300 for MGL over FAAH .

- Alkoxy-Substituted Derivatives (Compounds 14–16) : Replacing the hydroxy group with alkoxy substituents (e.g., methoxy, ethoxy) improved potency, with IC₅₀ values ranging from 5.75 μM (Compound 16) to 6.92 μM (Compound 14) .

| Compound | Substituent | MGL IC₅₀ (μM) | FAAH IC₅₀ (μM) | Selectivity (MGL:FAAH) |

|---|---|---|---|---|

| 13 | 4-Hydroxy | 12.9 | >1000 | ~100–300 |

| 14 | 4-Methoxy | 6.92 | >1000 | ~100–300 |

| 15 | 4-Ethoxy | 6.34 | >1000 | ~100–300 |

| 16 | 4-Propoxy | 5.75 | >1000 | ~100–300 |

Key Observations :

- Hydrophilic vs. Alkoxy Groups : The hydroxy group in Compound 13 reduced potency compared to alkoxy-substituted analogs. This suggests that increased hydrophobicity (via alkoxy chains) enhances enzyme binding, likely through improved van der Waals interactions with MGL’s active site .

Implications for Adenosine Derivatives

- The 4-hydroxyphenyl group may provide a balance between hydrophilicity and aromatic stacking interactions, akin to Compound 13.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.